Des-CIC is synthesized through the hydrolysis of ciclesonide by esterases, primarily in the lungs. [, , ] This on-site activation strategy provides targeted drug delivery and reduces systemic exposure. [, , ] In vitro studies have demonstrated the conversion of ciclesonide to des-CIC in various human lung cell models, including precision-cut lung slices, alveolar type II epithelial cells (A549), and normal bronchial epithelial cells (NHBE). [, ]
Des-CIC exerts its anti-inflammatory effects by binding to the glucocorticoid receptor. [] This binding activates a cascade of intracellular events, leading to the inhibition of inflammatory mediators and the suppression of inflammatory cell activity. [] Des-CIC has demonstrated potent inhibition of lymphocyte activation in various in vitro systems. [] In vivo studies have shown its effectiveness in reducing eosinophil accumulation, protein leakage, and tumor necrosis factor-α production in animal models of airway inflammation. [, ]
Des-CIC exhibits high lipophilicity, contributing to its prolonged retention in the lungs. [] It also demonstrates high protein binding (approximately 99%) in the systemic circulation, further limiting its distribution to other tissues. [, ] The rapid clearance of des-CIC from the systemic circulation minimizes its potential for causing systemic side effects. [, , ]
Des-CIC's primary application in scientific research is to investigate its potential as an anti-inflammatory agent for respiratory diseases like asthma. Studies have explored its efficacy and safety profile compared to other established inhaled corticosteroids. [, , ] Research has also focused on understanding its unique pharmacokinetic and pharmacodynamic properties, particularly its pulmonary activation, high protein binding, and rapid systemic elimination. [, , , ]
CAS No.: 122547-72-2
CAS No.: 3031-74-1
CAS No.: 22810-67-9
CAS No.:
CAS No.:
CAS No.: 150044-68-1